molecular formula C9H19Br2N B14400259 2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide CAS No. 88365-61-1

2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide

Cat. No.: B14400259
CAS No.: 88365-61-1
M. Wt: 301.06 g/mol
InChI Key: IVHPQMRVLJEATI-UHFFFAOYSA-M
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Description

2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide is an organic compound with the molecular formula C9H19Br2N. It is a brominated quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups, one of which is a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide typically involves the reaction of 3-methylbutan-1-amine with diethyl sulfate to form N,N-diethyl-3-methylbutan-1-amine. This intermediate is then reacted with bromine to introduce the bromine atom, forming the final product. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in anhydrous ethanol or other non-polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted amines and alcohols.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reagents used, the products can range from alcohols to alkanes.

Scientific Research Applications

2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.

    Biology: The compound can be used to study the effects of quaternary ammonium compounds on biological systems, including their antimicrobial properties.

    Medicine: Research into the potential therapeutic applications of quaternary ammonium compounds includes their use as disinfectants and antiseptics.

    Industry: The compound is used in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide involves its interaction with cellular membranes. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar properties but different alkyl groups.

    Cetyltrimethylammonium Bromide: A quaternary ammonium compound with a long alkyl chain, commonly used as a surfactant.

    Benzalkonium Chloride: A quaternary ammonium compound with antimicrobial properties, used in disinfectants and antiseptics.

Uniqueness

2-Bromo-N,N-diethyl-3-methylbutan-1-iminium bromide is unique due to its specific structure, which combines a bromine atom with a quaternary ammonium center. This structure imparts distinct reactivity and properties, making it valuable in various applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

88365-61-1

Molecular Formula

C9H19Br2N

Molecular Weight

301.06 g/mol

IUPAC Name

(2-bromo-3-methylbutylidene)-diethylazanium;bromide

InChI

InChI=1S/C9H19BrN.BrH/c1-5-11(6-2)7-9(10)8(3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

IVHPQMRVLJEATI-UHFFFAOYSA-M

Canonical SMILES

CC[N+](=CC(C(C)C)Br)CC.[Br-]

Origin of Product

United States

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